5,5-Dichloro-2,3-dimethylpent-4-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5-Dichloro-2,3-dimethylpent-4-enoic acid: is an organic compound with the molecular formula C7H10Cl2O2 . It is characterized by the presence of two chlorine atoms, two methyl groups, and a carboxylic acid group attached to a pent-4-enoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,5-Dichloro-2,3-dimethylpent-4-enoic acid typically involves the chlorination of 2,3-dimethylpent-4-enoic acid. The reaction conditions often include the use of chlorine gas or other chlorinating agents under controlled temperature and pressure to ensure selective chlorination at the desired positions .
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of catalysts and optimized reaction parameters can enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the double bond and methyl groups, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products Formed:
Oxidation: Products may include carboxylic acids, ketones, or aldehydes.
Reduction: Alcohols or alkanes can be formed.
Substitution: The resulting products depend on the nucleophile used, leading to various substituted derivatives.
Scientific Research Applications
Chemistry: 5,5-Dichloro-2,3-dimethylpent-4-enoic acid is used as an intermediate in organic synthesis, aiding in the preparation of more complex molecules .
Biology and Medicine:
Industry: In industrial settings, this compound can be used in the production of specialty chemicals, polymers, and other materials requiring specific functional groups .
Mechanism of Action
The mechanism of action of 5,5-Dichloro-2,3-dimethylpent-4-enoic acid involves its interaction with various molecular targets, depending on the context of its use. In biochemical applications, it may act as an inhibitor or activator of specific enzymes, influencing metabolic pathways. The presence of chlorine atoms and the carboxylic acid group allows it to form strong interactions with target molecules, altering their activity and function .
Comparison with Similar Compounds
- 2,3-Dimethylpent-4-enoic acid
- 3,4-Dimethylpent-2-enoic acid
- 2,2-Dimethyl-4-pentenoic acid
Comparison: Compared to its analogs, this compound exhibits distinct chemical behavior, particularly in substitution reactions and interactions with biological targets .
Properties
CAS No. |
87953-23-9 |
---|---|
Molecular Formula |
C7H10Cl2O2 |
Molecular Weight |
197.06 g/mol |
IUPAC Name |
5,5-dichloro-2,3-dimethylpent-4-enoic acid |
InChI |
InChI=1S/C7H10Cl2O2/c1-4(3-6(8)9)5(2)7(10)11/h3-5H,1-2H3,(H,10,11) |
InChI Key |
XZZGXAZFTMTYAZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C=C(Cl)Cl)C(C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.